molecular formula C22H45NO B14400605 N-Dodecyl-N,2,2-triethylbutanamide CAS No. 88132-01-8

N-Dodecyl-N,2,2-triethylbutanamide

Cat. No.: B14400605
CAS No.: 88132-01-8
M. Wt: 339.6 g/mol
InChI Key: MSNHNIJDXLWLOJ-UHFFFAOYSA-N
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Description

N-Dodecyl-N,2,2-triethylbutanamide is a synthetic amide-based surfactant characterized by a branched alkyl chain and a tertiary amide functional group. The dodecyl chain (C12) likely contributes to hydrophobic interactions, while the amide group may enhance solubility and stability compared to quaternary ammonium counterparts .

Properties

CAS No.

88132-01-8

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

IUPAC Name

N-dodecyl-N,2,2-triethylbutanamide

InChI

InChI=1S/C22H45NO/c1-6-11-12-13-14-15-16-17-18-19-20-23(10-5)21(24)22(7-2,8-3)9-4/h6-20H2,1-5H3

InChI Key

MSNHNIJDXLWLOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CC)C(=O)C(CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-N,2,2-triethylbutanamide typically involves the reaction of dodecylamine with 2,2-triethylbutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N,2,2-triethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the amide group can yield primary amines.

    Substitution: The dodecyl chain can participate in substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfonating agents like chlorosulfonic acid.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-Dodecyl-N,2,2-triethylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.

    Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of N-Dodecyl-N,2,2-triethylbutanamide primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can enhance the solubility and bioavailability of poorly soluble drugs. The molecular targets include cell membranes and hydrophobic compounds, facilitating their interaction and transport.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Dodecyl-N,2,2-triethylbutanamide (hypothetically inferred) to structurally or functionally related surfactants and amides described in the evidence.

Structural and Functional Analogues

Compound Key Features Applications Performance Notes
N-Dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium-iodide (NBD-DDA) Quaternary ammonium surfactant with a fluorescent nitrobenzoxadiazolyl group. Fluorescent labeling, membrane studies. Enhanced fluorescence for tracking surfactant interactions; limited toxicity data.
N-Dodecyl-N,N′-dimethyl-3-amino-1-propanesulfonate (DDAPS) Zwitterionic sulfobetaine surfactant with a sulfonate head group. CAS assay optimization for siderophore detection. Lower toxicity to fungi vs. HDTMA; comparable efficacy in assays.
N-Dodecyl-N,N-dimethyl-(1,2-propandiol) ammonium chloride (DDPAC) Cationic surfactant with a diol-functionalized quaternary ammonium head. Dynamic capillary coating for protein separation (e.g., lysozyme, cytochrome c). Superior separation efficiency and selectivity vs. CTAB/DTAB at pH 5.3.
3-Oxa-1,5-pentane-bis(N-dodecyl-N,N-dimethylammonium bromide) (12-O-12) Gemini surfactant with ester bonds and dual dodecyl chains. Antimicrobial agents, surface tension reduction. High antimicrobial activity; synergistic effects from dual alkyl chains.

Key Comparative Insights

  • Functional Group Impact: this compound’s tertiary amide group differentiates it from quaternary ammonium surfactants (e.g., NBD-DDA, DDPAC), which rely on cationic charges for interactions. Amides may offer improved biocompatibility but lower antimicrobial potency compared to quaternary ammonium compounds .
  • Performance in Analytical Chemistry :

    • DDPAC outperformed CTAB and DTAB in protein separation due to its diol group enhancing capillary wall adhesion . This compound’s branched alkyl chain might similarly improve selectivity in separations, though experimental validation is needed.
  • Antimicrobial Activity :

    • Gemini surfactants like 12-O-12 exhibit enhanced antimicrobial activity due to dual alkyl chains and quaternary ammonium groups . In contrast, amide-based surfactants (e.g., the target compound) may trade potency for reduced cytotoxicity, as seen in DDAPS .
  • Toxicity and Biocompatibility :

    • DDAPS’s lower toxicity to fungi highlights the importance of head-group chemistry in biocompatibility . Amide-based surfactants are generally less disruptive to microbial membranes than cationic surfactants, making them preferable in biological assays.

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